Potency Against Human Cathepsin K: Dutacatib vs. Odanacatib IC50 Comparison
Dutacatib demonstrates nanomolar potency against human cathepsin K with an IC50 range of 3–6 nM . In cross-study comparison, odanacatib (MK-0822), the most clinically advanced CatK inhibitor which reached Phase III trials, exhibits an IC50 of 0.2 nM for human cathepsin K [1]. This represents approximately a 15–30 fold higher enzyme-level potency for odanacatib relative to Dutacatib.
| Evidence Dimension | IC50 (human cathepsin K enzyme assay) |
|---|---|
| Target Compound Data | 3–6 nM |
| Comparator Or Baseline | Odanacatib: 0.2 nM |
| Quantified Difference | Odanacatib is approximately 15–30 fold more potent |
| Conditions | Purified human cathepsin K enzyme assay (cell-free biochemical assay) |
Why This Matters
For studies requiring ultra-high potency, odanacatib offers superior enzyme-level activity; Dutacatib remains a validated tool compound with nanomolar efficacy for CatK inhibition where extreme potency is not the primary requirement.
- [1] PeptideDB. Odanacatib Bioactivity Data. https://www.peptidedb.com/compound/odanacatib/. View Source
